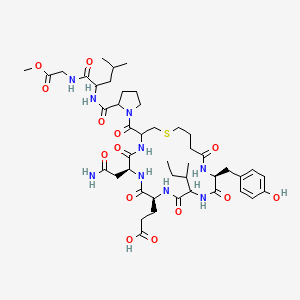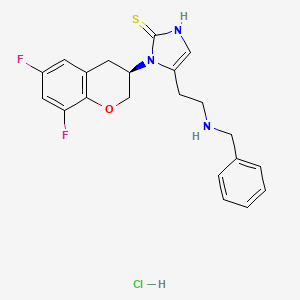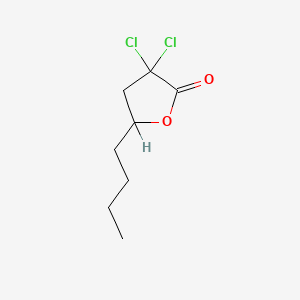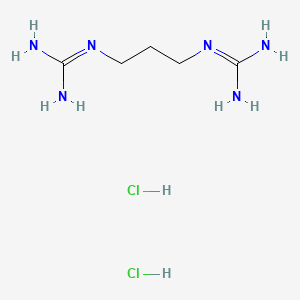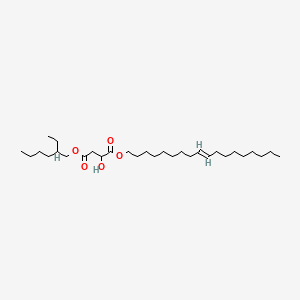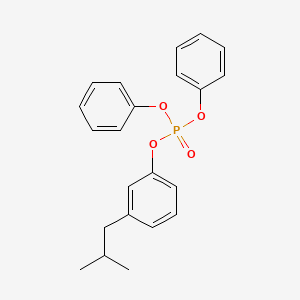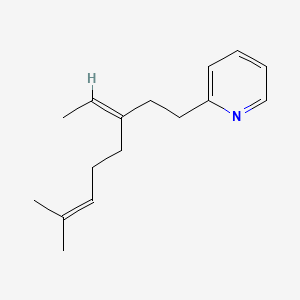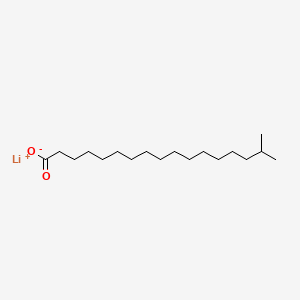
Lithium isooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a compound with the molecular formula C18H35LiO2 and a molecular weight of 290.411 g/mol . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium isooctadecanoate can be synthesized through the neutralization reaction between isooctadecanoic acid and lithium hydroxide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
C18H36O2 (isooctadecanoic acid) + LiOH → C18H35LiO2 (lithium isooctadecanoate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the same neutralization reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous stirring and controlled temperature conditions to ensure complete reaction and minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Lithium isooctadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound peroxide.
Reduction: It can be reduced to form this compound alcohol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: this compound peroxide.
Reduction: this compound alcohol.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium isooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acids in biological systems.
Industry: It is used in the production of lubricants, surfactants, and as an additive in the formulation of cosmetics and personal care products
Wirkmechanismus
The mechanism of action of lithium isooctadecanoate involves its interaction with various molecular targets and pathways. It primarily acts by:
Inhibition of Enzymes: It inhibits enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which are involved in various cellular processes.
Modulation of Receptors: It modulates the activity of glutamate receptors, maintaining a balance in glutamate levels between cells.
Pathway Involvement: It affects pathways such as the Wnt/β-catenin pathway, CREB/brain-derived neurotrophic factor pathway, and nuclear factor (erythroid-derived 2)-like 2 pathway
Vergleich Mit ähnlichen Verbindungen
Lithium stearate: Another lithium salt of a fatty acid, used in similar applications but with different physical properties.
Lithium palmitate: Similar in structure but with a shorter carbon chain, leading to different chemical behavior.
Lithium laurate: Even shorter carbon chain, used in different industrial applications.
Uniqueness: Lithium isooctadecanoate is unique due to its branched structure, which imparts different solubility and reactivity compared to its linear counterparts. This makes it particularly useful in applications requiring specific solubility and stability characteristics .
Eigenschaften
CAS-Nummer |
84731-55-5 |
|---|---|
Molekularformel |
C18H35LiO2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
lithium;16-methylheptadecanoate |
InChI |
InChI=1S/C18H36O2.Li/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;/h17H,3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |
InChI-Schlüssel |
IWKHLSWRZUBVAH-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)CCCCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


